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Compound of Interest

Compound Name: 2,2-Dichlorodiethyl Ether

Cat. No.: B8686467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,2'-

Dichlorodiethyl ether (CAS No. 111-44-4), a compound of interest in various chemical and

pharmaceutical research fields. This document presents nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by

detailed experimental protocols to facilitate reproducibility and further investigation.

Molecular Structure and Spectroscopic Overview
2,2'-Dichlorodiethyl ether, with the chemical formula C₄H₈Cl₂O, possesses a symmetrical

structure that is reflected in its spectroscopic signatures.[1][2] The molecule consists of two

chloroethyl groups linked by an ether oxygen. Spectroscopic techniques provide

complementary information for the elucidation and confirmation of its molecular structure. NMR

spectroscopy reveals the chemical environment of the hydrogen and carbon atoms, IR

spectroscopy identifies the functional groups and vibrational modes, and mass spectrometry

provides information about the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For

2,2'-Dichlorodiethyl ether, both ¹H and ¹³C NMR spectra are relatively simple due to the

molecule's symmetry.
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¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 2,2'-Dichlorodiethyl ether shows two triplets, corresponding to the two

chemically equivalent methylene groups.

Chemical Shift (ppm) Multiplicity Assignment

3.77 t -O-CH₂-

3.66 t -CH₂-Cl

Data obtained in CDCl₃ at 90 MHz.[3]

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum is expected to show two distinct signals corresponding to the two

different carbon environments in the molecule.

Chemical Shift (ppm) Assignment

~70 -O-CH₂-

~43 -CH₂-Cl

Note: The chemical shifts are approximate and can vary slightly based on the solvent and

experimental conditions.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: A solution of 2,2'-Dichlorodiethyl ether was prepared by dissolving

approximately 0.05 mL of the neat compound in 0.5 mL of deuterated chloroform (CDCl₃).[3]

Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.

Instrumentation and Data Acquisition: The ¹H NMR spectrum was acquired on a 90 MHz NMR

spectrometer.[3] For a standard ¹H NMR experiment, the following parameters are typically

used:

Pulse Program: A standard single-pulse experiment.
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Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16 to 64 scans, depending on the desired signal-to-noise ratio.

For ¹³C NMR spectroscopy, a proton-decoupled experiment is typically performed to simplify

the spectrum. Typical parameters would include:

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio, as ¹³C has a

low natural abundance.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 2,2'-Dichlorodiethyl ether is characterized by strong absorptions corresponding to

the C-O and C-Cl bonds.

IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~2950 Medium C-H stretch (aliphatic)

~1120 Strong C-O-C stretch (ether)

~750 Strong C-Cl stretch

Note: The peak positions are approximate and can be influenced by the sample phase (gas,

liquid, or solid).
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Experimental Protocol: IR Spectroscopy
The infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Gas-Phase Spectrum: The gas-phase IR spectrum is typically recorded by introducing a

gaseous sample of the compound into a gas cell with KBr or NaCl windows. The spectrum is

then recorded against a background of the empty cell.

Liquid Film: A liquid film spectrum is obtained by placing a drop of the neat liquid between two

salt plates (e.g., NaCl or KBr) and mounting the plates in the spectrometer's sample holder. A

background spectrum of the clean salt plates is recorded first.

Instrumentation: A typical FTIR spectrometer, such as a Bruker IFS 85, can be used to acquire

the spectrum.[4] The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution

of 4 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization.

Mass Spectrometry Data (Electron Ionization)
The mass spectrum of 2,2'-Dichlorodiethyl ether shows a molecular ion peak and several

characteristic fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is often visible in

the molecular ion and chlorine-containing fragments.

m/z Relative Intensity (%) Assignment

142/144/146 Low [M]⁺ (Molecular ion)

93/95 100 [CH₂CH₂OCH₂Cl]⁺

63/65 High [CH₂CH₂Cl]⁺

49/51 Medium [CH₂Cl]⁺

Data obtained by electron ionization (EI) at 75 eV.[3]
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Experimental Protocol: Mass Spectrometry
The mass spectrum is typically acquired using a Gas Chromatography-Mass Spectrometry

(GC-MS) system.

Gas Chromatography: The sample is injected into a gas chromatograph equipped with a

suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature

is programmed to separate the components of the sample. Helium is commonly used as the

carrier gas.

Mass Spectrometry: The eluent from the GC column is introduced into the ion source of the

mass spectrometer. For electron ionization (EI), the molecules are bombarded with a beam of

high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting

ions are then separated by a mass analyzer (e.g., a quadrupole or ion trap) and detected.

Spectroscopic Data Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of spectroscopic data

to elucidate the structure of 2,2'-Dichlorodiethyl ether.
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Caption: Workflow for structural elucidation of 2,2'-Dichlorodiethyl ether.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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